N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as dimethoxyphenethyl, dimethylamino, and dioxoloquinazolinyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core dioxoloquinazolinyl structure, followed by the introduction of the dimethoxyphenethyl and dimethylamino groups through a series of substitution and coupling reactions. The final step involves the formation of the butanamide linkage under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially altering the compound’s properties.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group can be replaced by another under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction could result in the formation of alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for studying biochemical pathways.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits bioactivity.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{6-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[6-[2-[4-(dimethylamino)anilino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H37N5O7S/c1-37(2)23-10-8-22(9-11-23)35-31(40)19-46-33-36-25-18-29-28(44-20-45-29)17-24(25)32(41)38(33)15-5-6-30(39)34-14-13-21-7-12-26(42-3)27(16-21)43-4/h7-12,16-18H,5-6,13-15,19-20H2,1-4H3,(H,34,39)(H,35,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGBKFMLHOJAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCC(=O)NCCC5=CC(=C(C=C5)OC)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H37N5O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
647.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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